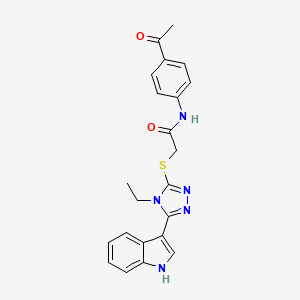
N-(4-acetylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity based on recent studies.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Intermediate Compounds : The initial step involves the reaction of 4-aminoacetophenone with chloroacetyl chloride to yield N-(4-acetylphenyl)-2-chloroacetamide. This compound is then reacted with various mercapto derivatives to produce the target compound through nucleophilic substitution.
- Characterization Techniques : The compound was characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the mass spectrum indicated a molecular ion peak at m/z = 530, confirming the molecular formula C22H21N5O2S .
Anticancer Properties
Research has shown that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 1.61 ± 1.92 | |
| Jurkat (Leukemia) | 1.98 ± 1.22 | |
| MCF-10A (Non-Tumor) | >50 |
These results suggest a selective cytotoxic effect on cancer cells while sparing normal cells, which is crucial for therapeutic applications.
The mechanism behind the anticancer activity of this compound appears to involve multiple pathways:
- Inhibition of Tyrosine Kinases : Similar to other compounds in its class, it may inhibit receptor tyrosine kinases such as EGFR, leading to reduced cell proliferation and induction of apoptosis .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels, contributing to its cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:
- Thiazole and Indole Moieties : The presence of thiazole and indole rings has been shown to enhance cytotoxicity significantly due to their ability to interact with biological targets effectively .
- Substituent Effects : Variations in substituents on the phenyl ring influence potency; for example, electron-donating groups generally increase activity .
Case Studies
Several case studies highlight the potential of this compound in clinical settings:
- Study on Lung Cancer Cells : A study demonstrated that this compound significantly inhibited A549 cell proliferation compared to control groups, with a noted reduction in viability correlating with increased concentrations of the drug .
- Combination Therapy Potential : Another investigation explored its use in combination with standard chemotherapeutics like doxorubicin; results indicated enhanced efficacy and reduced resistance mechanisms in cancer cells .
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-27-21(18-12-23-19-7-5-4-6-17(18)19)25-26-22(27)30-13-20(29)24-16-10-8-15(9-11-16)14(2)28/h4-12,23H,3,13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXNPDDBOMJUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














